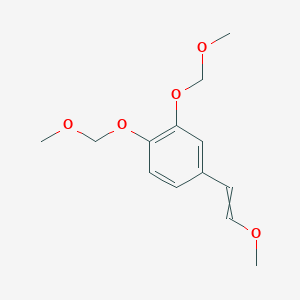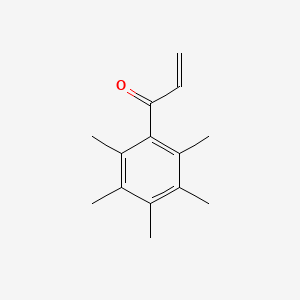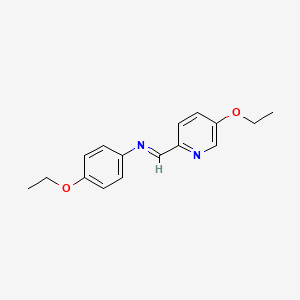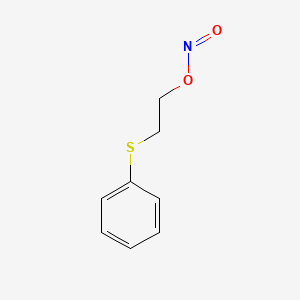
1,2,2-Triethyl-1,1'-bi(cyclohexane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2-Triethyl-1,1’-bi(cyclohexane) is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its two cyclohexane rings, each substituted with ethyl groups, making it a unique and interesting molecule for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2-Triethyl-1,1’-bi(cyclohexane) typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of 1,2,2-Triethyl-1,1’-bi(cyclohexane) may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalytic systems and purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2-Triethyl-1,1’-bi(cyclohexane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane rings, using reagents like chlorine or bromine under UV light or in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, elevated temperatures and pressures.
Substitution: Chlorine, bromine, UV light, Lewis acid catalysts.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,2-Triethyl-1,1’-bi(cyclohexane) has several scientific research applications, including:
Chemistry: Used as a model compound to study the conformational analysis and stereochemistry of substituted cyclohexanes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of cycloalkane-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor for more complex organic compounds.
Wirkmechanismus
The mechanism of action of 1,2,2-Triethyl-1,1’-bi(cyclohexane) involves its interaction with molecular targets through various pathways. In chemical reactions, the compound’s ethyl groups and cyclohexane rings can participate in electrophilic and nucleophilic interactions, leading to the formation of new bonds and products. The specific pathways depend on the type of reaction and the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,2-Trimethylcyclohexane
- 1,2,4-Triethenylcyclohexane
- 1,1-Dimethylethylcyclohexane
Uniqueness
1,2,2-Triethyl-1,1’-bi(cyclohexane) is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties
Eigenschaften
CAS-Nummer |
113284-15-4 |
|---|---|
Molekularformel |
C18H34 |
Molekulargewicht |
250.5 g/mol |
IUPAC-Name |
1-cyclohexyl-1,2,2-triethylcyclohexane |
InChI |
InChI=1S/C18H34/c1-4-17(5-2)14-10-11-15-18(17,6-3)16-12-8-7-9-13-16/h16H,4-15H2,1-3H3 |
InChI-Schlüssel |
KYGIVZMYLDUWQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCCCC1(CC)C2CCCCC2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)



![2-[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14311857.png)

![N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide](/img/structure/B14311870.png)


![1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol](/img/structure/B14311880.png)


